Structural and Predicted Physicochemical Divergence from Aryl Sulfonyl Analog
The target compound's isobutylsulfonyl group provides a distinct structural fingerprint compared to the closely related 4-fluorophenyl sulfonyl analog (CAS 1798033-99-4). This difference results in a lower molecular weight (324.44 vs. 362.42 g/mol) and a reduced number of hydrogen bond acceptors (4 vs. 5) . While direct comparative biological assay data is absent from the available literature, this fundamental structural change is predicted to significantly alter lipophilicity (cLogP), molecular shape, and target binding kinetics, which are critical parameters for CNS drug discovery [1].
| Evidence Dimension | Molecular Weight & Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 324.44 g/mol; Formula: C16H24N2O3S |
| Comparator Or Baseline | (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, Molecular Weight: 362.42 g/mol; Formula: C18H19FN2O3S |
| Quantified Difference | Molecular weight difference of 37.98 g/mol (10.5% lower for target compound); Absence of fluorine atom and aromatic ring in sulfonyl group. |
| Conditions | Predicted physicochemical properties based on chemical structure. |
Why This Matters
A lower molecular weight and distinct lipophilicity profile can be decisive for achieving optimal brain penetration and avoiding off-target binding, making the target compound a superior choice for CNS-targeted probe development.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
